7,9,9-trimethyl-1,2,3,4-tetrahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one
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Overview
Description
7,9,9-trimethyl-1,2,3,4-tetrahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one is a complex organic compound with a unique structure that includes multiple fused rings and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9,9-trimethyl-1,2,3,4-tetrahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification techniques to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7,9,9-trimethyl-1,2,3,4-tetrahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the substituents introduced.
Scientific Research Applications
7,9,9-trimethyl-1,2,3,4-tetrahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s biological activity is of interest in drug discovery and development, particularly for its potential therapeutic effects.
Medicine: Research into its pharmacological properties may lead to the development of new medications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7,9,9-trimethyl-1,2,3,4-tetrahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the compound’s structure and the target molecules. The exact pathways and targets are subjects of ongoing research and may vary depending on the application.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 7,9,9-trimethyl-1,2,3,4-tetrahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one include:
- 7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
- Naphthalene, 1,2,3,4-tetrahydro-2,5,8-trimethyl-
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H20O3 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
7,9,9-trimethyl-1,2,3,4-tetrahydroisochromeno[4,3-g]chromen-5-one |
InChI |
InChI=1S/C19H20O3/c1-11-16-12(8-9-19(2,3)22-16)10-15-13-6-4-5-7-14(13)18(20)21-17(11)15/h8-10H,4-7H2,1-3H3 |
InChI Key |
SQFDORUAOMRGJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)C=CC(O2)(C)C |
Origin of Product |
United States |
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